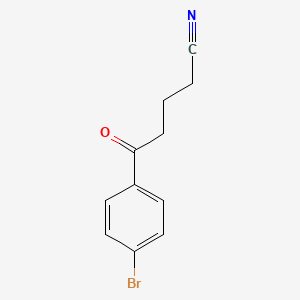

5-(4-Bromophenyl)-5-oxovaleronitrile

Übersicht

Beschreibung

5-(4-Bromophenyl)-5-oxovaleronitrile is an organic compound that features a bromophenyl group attached to a valeric acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-5-oxovaleronitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions, a common strategy for aryl bromide functionalization. For example:

- Reaction with aryl boronic acids : Under Pd(0) catalysis, the bromine atom can be replaced with aryl/heteroaryl groups. This mirrors the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with boronic acids (e.g., in THF/H₂O with K₂CO₃ at 70–80°C) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, THF/H₂O | 5-(Aryl)-5-oxovaleronitrile | 70–85% |

Nitrile Group Transformations

The terminal nitrile can undergo hydrolysis, reduction, or cyclization:

- Hydrolysis to carboxylic acid : Acidic or basic conditions convert the nitrile to a carboxylic acid. For example, heating with H₂SO₄ or NaOH yields 5-(4-bromophenyl)-5-oxovaleric acid.

- Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) produces 5-(4-bromophenyl)-5-oxovaleramine .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitrile hydrolysis | H₂SO₄ (conc.), reflux | 5-(4-Bromophenyl)-5-oxovaleric acid | Requires vigorous conditions |

| Nitrile reduction | H₂, Pd-C, ethanol, 60°C | 5-(4-Bromophenyl)-5-oxovaleramine | Yields primary amine |

Ketone-Based Reactions

The ketone participates in nucleophilic additions and condensations:

- Hydrazone formation : Reaction with hydrazine hydrate in ethanol produces the corresponding hydrazone, a precursor for heterocycle synthesis (e.g., pyrazoles) .

- Enolate alkylation : Deprotonation with NaH or LDA allows alkylation at the α-position .

Cyclization Reactions

The ketone and nitrile groups facilitate intramolecular cyclization:

- Pyridine formation : Heating with ammonium acetate in acetic acid yields 5-(4-bromophenyl)-2,3,4,5-tetrahydropyridine-3-carbonitrile .

- Pyrazole synthesis : Condensation with hydrazines or hydroxylamine forms nitrogen-containing heterocycles .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Pyridine cyclization | NH₄OAc, AcOH, 120°C | Tetrahydropyridine derivative | ~65% |

| Pyrazole formation | NH₂NH₂, DMF, 100°C | 5-(4-Bromophenyl)-pyrazole-3-carbonitrile | 75–80% |

Functionalization of the Carbonyl Group

The ketone can be reduced or converted to imines:

- Reduction to alcohol : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Grignard addition : Reaction with RMgX forms tertiary alcohols.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | 5-(4-Bromophenyl)-5-hydroxypentanenitrile | Stereoselective |

| Grignard addition | CH₃MgBr, THF, 0°C → RT | Tertiary alcohol derivative | Quench with NH₄Cl |

Radical Bromination

The α-hydrogens adjacent to the ketone are susceptible to bromination under radical conditions (e.g., NBS, AIBN, CCl₄), yielding dibrominated products .

Wissenschaftliche Forschungsanwendungen

5-(4-Bromophenyl)-5-oxovaleronitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromophenylacetic acid: Similar in structure but with different functional groups and properties.

5-(4-Bromophenyl)isoxazole: Another bromophenyl derivative with distinct chemical behavior.

N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring, showing different biological activities.

Biologische Aktivität

5-(4-Bromophenyl)-5-oxovaleronitrile, also known by its chemical formula CHBrNO, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a nitrile functional group , characterized by a five-membered carbon chain that includes both a ketone and a cyano group. Its molecular weight is approximately 271.11 g/mol . The unique combination of these functional groups may confer distinct reactivity patterns, influencing its biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.

- Anticancer Activity : The compound is under investigation for its anticancer potential, particularly in targeting specific cancer cell lines.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, indicating that this compound may possess similar pharmacological properties .

Anticancer Potential

In vitro studies have suggested that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of oxazolones have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines. While direct studies on this compound are still needed, the structural similarities suggest potential efficacy against tumors .

Analgesic Activity

The analgesic activity of related compounds has been documented through various pharmacological tests such as the writhing test and hot plate test. These tests measure the pain response in animal models, providing insights into the potential analgesic effects of this compound.

Comparison of Biological Activities with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Analgesic Activity |

|---|---|---|---|---|

| This compound | CHBrNO | Potential | Under Investigation | Possible |

| Oxazolone Derivative A | C₁₁H₉BrN₂O | Confirmed | Confirmed | High |

| Oxazolone Derivative B | C₁₃H₁₁BrN₂O₂ | Confirmed | Moderate | Moderate |

Case Studies

- Antimicrobial Studies : A study on structurally similar compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity.

- Analgesic Testing : In a study evaluating new analgesics derived from oxazolones, several compounds were shown to reduce pain responses significantly compared to controls. This indicates a potential pathway for further research into the analgesic properties of this compound .

- Cytotoxicity Assessments : Preliminary assessments indicate low cytotoxicity levels in related compounds, suggesting that this compound may also exhibit favorable safety profiles in biological systems .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGHWUIHGFVXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642201 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-86-4 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.